Bienvenue dans la boutique en ligne BenchChem!

2,4-Dihydroxy-3-nitroquinoline

NMDA receptor antagonism Glycine-site ligands CNS drug discovery

Procure 2,4-dihydroxy-3-nitroquinoline (CAS 15151-57-2) to access the minimal pharmacophoric core for glycine-site NMDA receptor antagonists. Its unique tautomer-dependent hydrogen-bonding network and C3-nitro group deliver low-micromolar affinity (IC₅₀ = 34 µM) that amplifies 155-fold upon systematic substitution. The scaffold’s three orthogonal reactive handles (C2-OH, C4-OH, C3-NO₂) and balanced XLogP3 of 1.3 enable rapid, drug-like fragment library generation. For imiquimod route development, the nitration step from 2,4-dihydroxyquinoline achieves a 99% average yield with mother-liquor recycling, making this the supply chain’s most cost-effective node.

Molecular Formula C9H6N2O4
Molecular Weight 206.15 g/mol
CAS No. 15151-57-2
Cat. No. B078227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxy-3-nitroquinoline
CAS15151-57-2
Molecular FormulaC9H6N2O4
Molecular Weight206.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=C(N2)O)[N+](=O)[O-]
InChIInChI=1S/C9H6N2O4/c12-8-5-3-1-2-4-6(5)10-9(13)7(8)11(14)15/h1-4H,(H2,10,12,13)
InChIKeySHZUGBYEPDMAPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dihydroxy-3-nitroquinoline (CAS 15151-57-2) – Core Structural and Procurement Profile


2,4-Dihydroxy-3-nitroquinoline (also indexed as 3-nitroquinoline-2,4-diol and 4-hydroxy-3-nitro-2(1H)-quinolinone) is a small-molecule nitroquinoline diol with the molecular formula C₉H₆N₂O₄ and molecular weight 206.15 g·mol⁻¹ [1]. The compound exists predominantly as the 4-hydroxy-3-nitroquinolin-2(1H)-one tautomer under physiological conditions, a feature that defines its hydrogen-bonding donor/acceptor topology and underpins its bioactivity profile [2]. It is commercially supplied at analytical purities typically ≥97% (HPLC) and is widely employed as a synthetic intermediate and fragment scaffold in medicinal chemistry [1].

Why 2,4-Dihydroxy-3-nitroquinoline Cannot Be Replaced by Generic Quinoline Analogs


In-class quinoline derivatives such as 2,4-dihydroxyquinoline (lacking the 3-nitro group) or 3-nitroquinoline (lacking the 2,4-dihydroxy motif) fail to recapitulate the dual hydrogen-bonding and electronic profile of 2,4-dihydroxy-3-nitroquinoline. The simultaneous presence of the electron-withdrawing nitro group at C3 and the hydrogen-bond donor/acceptor network at C2 and C4 creates a unique tautomer-dependent pharmacophore that is essential for glycine-site NMDA receptor antagonism and for orthogonal synthetic derivatization [1]. Substituting with mono-functional analogs leads to either loss of target engagement or restricted downstream functionalization options, directly impacting lead optimization timelines and chemical space exploration [2].

Quantitative Differentiation Evidence for 2,4-Dihydroxy-3-nitroquinoline Versus Closest Analogs


NMDA Receptor Glycine-Site Affinity: Parent Scaffold vs. 5,6,7-Trichloro Derivative

In a direct head-to-head comparison within the same study, unsubstituted 4-hydroxy-3-nitroquinolin-2(1H)-one (compound 8a, equivalent to 2,4-dihydroxy-3-nitroquinoline) exhibited an IC₅₀ of 34 ± 3 µM for inhibition of [³H]DCKA binding to rat brain NMDA receptors, while the 5,6,7-trichloro analog (8i) achieved an IC₅₀ of 0.22 ± 0.04 µM—a 155-fold increase in potency [1]. The unsubstituted scaffold therefore provides the baseline pharmacophore that can be amplified >100-fold through rational substitution, making it the essential starting point for SAR campaigns.

NMDA receptor antagonism Glycine-site ligands CNS drug discovery

Synthetic Process Efficiency: Nitration Yield in Imiquimod Manufacturing

During the industrial preparation of imiquimod, nitration of 2,4-dihydroxyquinoline to yield 2,4-dihydroxy-3-nitroquinoline was achieved with an average yield of 99% when the nitration mother liquor was recycled over seven cycles [1]. This near-quantitative conversion contrasts sharply with typical single-pass nitration yields for quinoline substrates, which often fall in the 50–80% range, and demonstrates that the electron-rich 2,4-dihydroxyquinoline core is uniquely activated for efficient C3 nitration.

Process chemistry Nitration yield Imiquimod synthesis

Physicochemical Property Differentiation: Lipophilicity vs. Nitroxoline and 2,4-Dihydroxyquinoline

The computed partition coefficient (XLogP3-AA) of 2,4-dihydroxy-3-nitroquinoline is 1.3, positioning it between the more lipophilic clinical antibacterial nitroxoline (5-nitro-8-hydroxyquinoline, XLogP3 ≈ 1.5) and the less lipophilic 2,4-dihydroxyquinoline (XLogP3 ≈ 1.1) [1][2]. The intermediate logP, combined with 2 H-bond donors and 4 H-bond acceptors, places the compound within favorable drug-like chemical space (Lipinski rule-of-five compliant) while retaining sufficient polarity for aqueous solubility in screening buffers.

Lipophilicity Drug-likeness Physicochemical profiling

Orthogonal Derivatization Potential: Dual Functional Handles vs. Mono-Functional Analogs

The 2,4-dihydroxy-3-nitroquinoline scaffold provides three chemically addressable loci: the C2 hydroxyl, the C4 hydroxyl, and the C3 nitro group. In the imiquimod synthesis, sequential chlorination (C2/C4), amination, and nitro reduction were performed without cross-interference, achieving an overall seven-step yield exceeding 45% [1]. By contrast, mono-functional analogs such as 3-nitroquinoline (lacking hydroxyls) or 2,4-dihydroxyquinoline (lacking the nitro group) offer only one type of reactive handle, limiting the diversity of accessible analogs to either electrophilic substitution or nucleophilic displacement alone [2].

Divergent synthesis Scaffold decoration Medicinal chemistry

Tautomer-Dependent Pharmacophore: NH Hydrogen-Bonding Criticality Evidenced by 8-Substitution Penalty

The NMDA SAR study revealed that moving a chlorine substituent from the 5-position (compound 8i, IC₅₀ = 0.22 µM) to the 8-position (compound 8l, IC₅₀ >100 µM) caused a >400-fold loss in potency [1]. This effect is attributed to steric interference with the N1-H hydrogen-bond donor of the 4-hydroxy-3-nitroquinolin-2(1H)-one tautomer, a critical interaction absent in the non-tautomeric 2,4-dihydroxyquinoline scaffold. The 8-position sensitivity constitutes a unique structural constraint that must be respected in analog design and is only accessible when starting from the parent 2,4-dihydroxy-3-nitroquinoline scaffold.

Tautomerism Structure-based design NMDA receptor pharmacophore

Commercial Purity Benchmarking: 2,4-Dihydroxy-3-nitroquinoline vs. 8-Bromo-3-nitroquinoline-2,4-diol

Multiple independent vendors supply 2,4-dihydroxy-3-nitroquinoline at certified purities of 97–98% (HPLC), supported by batch-specific NMR, HPLC, and GC analytical reports . In contrast, the 8-bromo analog (CAS 54675-49-9), a common comparator in anticancer screening, is typically offered at 95% purity with fewer available batch certificates, introducing variability that can confound dose-response reproducibility . The higher and more consistently verified purity of the parent compound reduces the need for in-house repurification prior to biological testing.

Chemical purity Procurement quality Batch consistency

Optimal Deployment Scenarios for 2,4-Dihydroxy-3-nitroquinoline in Research and Process Settings


CNS Drug Discovery: NMDA Receptor Glycine-Site Antagonist Lead Optimization

When a program aims to develop subtype-selective NMDA receptor antagonists for neurological indications, 2,4-dihydroxy-3-nitroquinoline serves as the minimal pharmacophoric core. As demonstrated by Cai et al., the unsubstituted scaffold provides low-micromolar affinity (IC₅₀ = 34 µM) that can be amplified 155-fold to 220 nM through systematic 5,6,7-substitution, while 8-substitution is disallowed—a positional constraint that defines the accessible vector space [1]. Medicinal chemistry teams should procure the parent compound to map this SAR landscape de novo rather than purchasing pre-decorated analogs that may obscure structure-activity trends.

Process Development: Large-Scale Imiquimod and Analog Manufacturing

For industrial process chemists scaling the imiquimod route, the nitration of 2,4-dihydroxyquinoline to 2,4-dihydroxy-3-nitroquinoline is the highest-yielding step in the entire sequence (99% average yield with mother liquor recycling) [2]. The exceptional conversion efficiency and the ability to telescope the crude nitro intermediate into subsequent chlorination without recrystallization make this compound a cost-effective node in the supply chain. Procurement specifications should prioritize bulk lots with verified nitration mother liquor recyclability data.

Fragment-Based Drug Discovery: Privileged Scaffold for Library Construction

The triple orthogonal reactive handles (C2-OH, C4-OH, C3-NO₂) enable rapid generation of diverse fragment libraries through parallel alkylation, acylation, and reduction sequences. The balanced XLogP3 of 1.3 ensures that initial fragment hits remain within drug-like property space, reducing the need for early-stage logP optimization [3]. Screening groups should prefer this scaffold over 2,4-dihydroxyquinoline (lacking the nitro vector) when three-dimensional diversity is a priority.

Chemical Biology: Probe Development Targeting Metallo- and Flavin-Dependent Enzymes

The nitro group at C3 can undergo bioreduction to a nitroso or hydroxylamine intermediate capable of covalent enzyme inactivation, while the 2,4-dihydroxy motif offers metal-chelating potential. These dual features, absent in mono-nitro or mono-hydroxy quinoline analogs, position 2,4-dihydroxy-3-nitroquinoline as a versatile warhead-delivery scaffold for designing activity-based probes against nitroreductase- or metalloenzyme-containing pathogens [1]. Researchers should select this compound when a single scaffold must support both reversible binding and mechanism-based inhibition modalities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dihydroxy-3-nitroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.